

# Spectroscopic properties of 5-Methoxy-4-thiouridine

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## Compound of Interest

Compound Name: 5-Methoxy-4-thiouridine

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An In-depth Technical Guide on the Spectroscopic Properties of **5-Methoxy-4-thiouridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Methoxy-4-thiouridine**, a modified nucleoside of interest in various biomedical research fields. Due to the limited availability of direct experimental data for **5-Methoxy-4-thiouridine**, this guide leverages spectroscopic data from the closely related compound 5-methoxyuridine and established principles of 4-thiouridine derivatives to present a detailed and informative resource.

## Core Spectroscopic Properties

The introduction of a methoxy group at the 5-position and a sulfur atom at the 4-position of the uridine base significantly influences its electronic and structural characteristics, which are reflected in its spectroscopic signatures.

## UV-Vis Absorption Spectroscopy

The thionation of the uracil ring is known to induce a significant bathochromic shift (shift to longer wavelengths) in the primary absorption band. While uridine typically exhibits an absorption maximum ( $\lambda_{\text{max}}$ ) around 262 nm, 4-thiouridine and its derivatives show a characteristic strong absorption in the UVA range, typically between 330 and 340 nm. This

property makes them useful photosensitizers for applications such as photo-cross-linking studies.

Based on the known spectroscopic behavior of 4-thiouridine analogs, the UV-Vis absorption spectrum of **5-Methoxy-4-thiouridine** is predicted to have a maximum absorption wavelength ( $\lambda_{\text{max}}$ ) in the range of 330-340 nm. The molar absorptivity ( $\epsilon$ ) is expected to be in the order of  $10^4 \text{ M}^{-1}\text{cm}^{-1}$ , characteristic of such compounds.

Table 1: Predicted UV-Vis Absorption Data for **5-Methoxy-4-thiouridine**

Property	Predicted Value	Solvent
$\lambda_{\text{max}}$ (nm)	330 - 340	Methanol/Water
Molar Absorptivity ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ )	~20,000	Methanol/Water

## Fluorescence Spectroscopy

Currently, there is limited to no information available in the scientific literature regarding the intrinsic fluorescence properties of **5-Methoxy-4-thiouridine**. Thiouridines are known to be efficient intersystem crossing agents, populating the triplet state upon photoexcitation, which often leads to low fluorescence quantum yields. The fluorescence characteristics would be highly dependent on the solvent environment and temperature. Further experimental investigation is required to fully characterize its fluorescence spectrum, quantum yield, and lifetime.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for **5-Methoxy-4-thiouridine** is not readily available. However, the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be reasonably predicted by analyzing the spectra of the parent compound, 5-methoxyuridine, and considering the electronic effects of the  $\text{C}=\text{S}$  bond. The thionation at the C4 position is expected to induce downfield shifts for the neighboring protons and carbons, particularly H6 and C5.

The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for 5-methoxyuridine, which serve as a foundational reference for predicting the spectrum of **5-**

**Methoxy-4-thiouridine**.[\[1\]](#)Table 2: <sup>1</sup>H NMR Spectroscopic Data of 5-Methoxyuridine[\[1\]](#)

Proton	Chemical Shift (δ, ppm)	Multiplicity
H6	7.85	s
H1'	5.85	d
H5'a, H5'b	3.85 - 3.70	m
H2', H3', H4'	4.15 - 4.00	m
OCH3	3.75	s

Table 3: <sup>13</sup>C NMR Spectroscopic Data of 5-Methoxyuridine[\[1\]](#)

Carbon	Chemical Shift (δ, ppm)
C4	163.5
C2	151.0
C5	140.0
C6	125.0
C1'	90.0
C4'	85.0
C2'	75.0
C3'	70.0
C5'	61.0
OCH3	59.0

For **5-Methoxy-4-thiouridine**, the C4 signal would be significantly shifted downfield to ~190-200 ppm due to the C=S bond. The C5 and C6 signals would also experience shifts due to the altered electronic nature of the pyrimidine ring.

## Mass Spectrometry

The mass spectrum of **5-Methoxy-4-thiouridine** is expected to show a prominent molecular ion peak  $[M+H]^+$  or  $[M-H]^-$  depending on the ionization mode. The exact mass can be calculated from its molecular formula ( $C_{10}H_{14}N_2O_6S$ ).

Table 4: Predicted Mass Spectrometry Data for **5-Methoxy-4-thiouridine**

Property	Value
Molecular Formula	$C_{10}H_{14}N_2O_6S$
Molecular Weight	290.29 g/mol
$[M+H]^+$ (m/z)	291.0645
$[M-H]^-$ (m/z)	289.0499

Fragmentation patterns in mass spectrometry of nucleosides typically involve the cleavage of the glycosidic bond, leading to fragments corresponding to the base and the sugar moiety. For **5-Methoxy-4-thiouridine**, characteristic fragments would include the loss of the ribose sugar and fragmentation of the methoxy-thiouracil base.

## Experimental Protocols

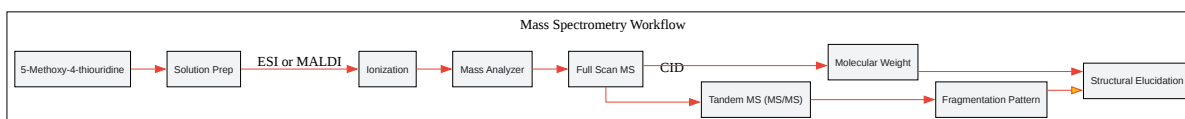
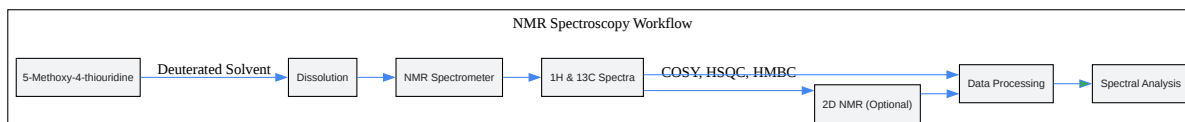
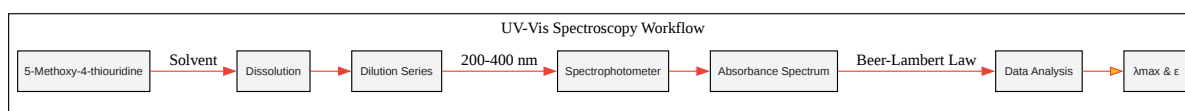
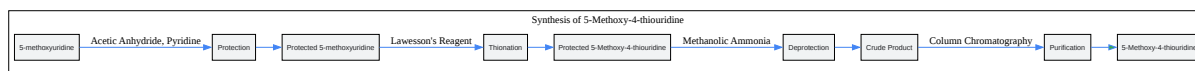
Detailed experimental protocols for the spectroscopic analysis of **5-Methoxy-4-thiouridine** can be adapted from established methods for similar nucleoside analogs.

## Synthesis of 5-Methoxy-4-thiouridine

A plausible synthetic route for **5-Methoxy-4-thiouridine** would involve the thionation of a protected 5-methoxyuridine precursor.

- **Protection of Ribose Hydroxyls:** The 2', 3', and 5'-hydroxyl groups of 5-methoxyuridine are protected, for example, by acetylation using acetic anhydride in pyridine.
- **Thionation:** The protected 5-methoxyuridine is then treated with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like dioxane or toluene at elevated temperatures.

- Deprotection: The protecting groups are subsequently removed under basic conditions (e.g., with methanolic ammonia) to yield **5-Methoxy-4-thiouridine**.
- Purification: The final product is purified by column chromatography on silica gel.



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## References

- 1. 5-Methoxyuridine | C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>7</sub> | CID 1265899 - PubChem [pubchem.ncbi.nlm.nih.gov]
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